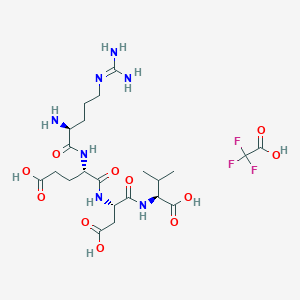

Pep-1-cysteamide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

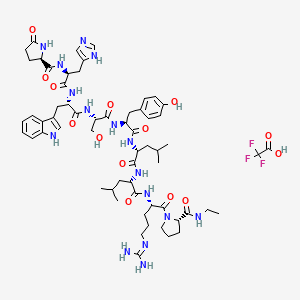

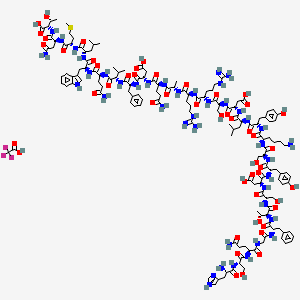

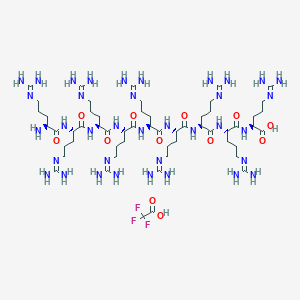

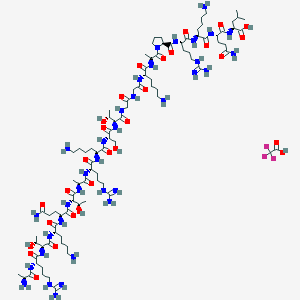

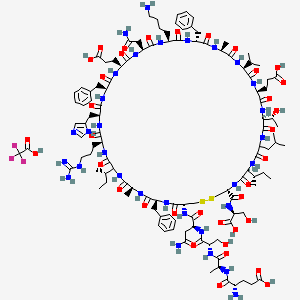

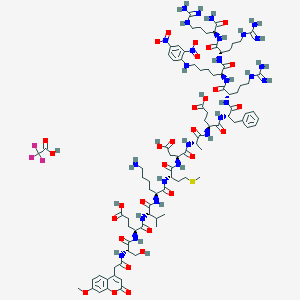

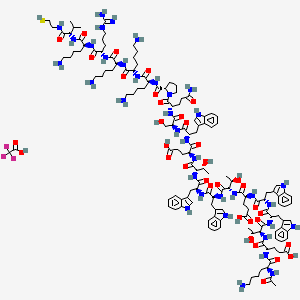

Pep-1-cysteamide Trifluoroacetate, also known as Pep-1-CTFA, is a peptide-based molecule with promising potential for various research applications. It is a peptide carrier for the delivery of biologically active proteins into mammalian cells . The molecular weight of Pep-1-cysteamide Trifluoroacetate is 2949.43 .

Synthesis Analysis

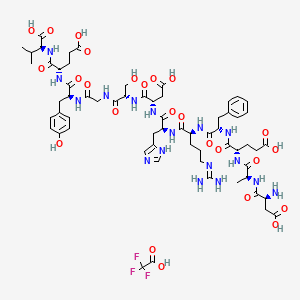

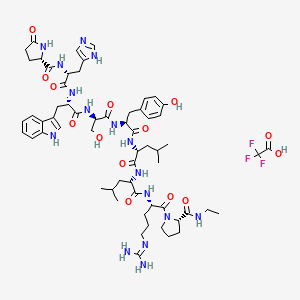

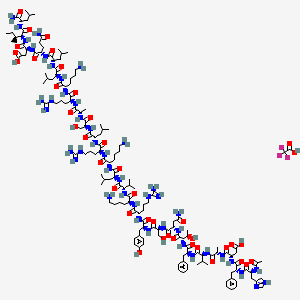

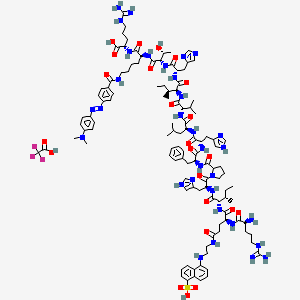

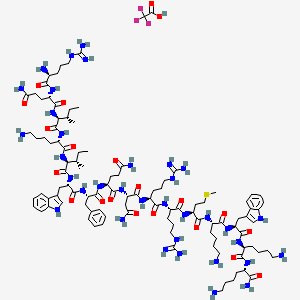

Pep-1-cysteamide Trifluoroacetate has been synthesized in Escherichia coli. The fusion protein was first purified with affinity chromatography, and then the GST tag was released by TEV protease. Final purification was achieved by ion exchange chromatography .Molecular Structure Analysis

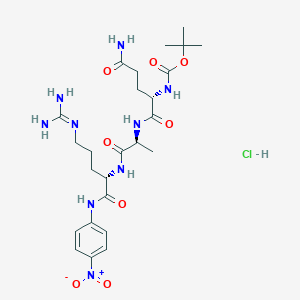

The molecular formula of Pep-1-cysteamide Trifluoroacetate is C142H203F3N36O35S. The structure-function relationship of non-covalent Pep-1 strategies is essential for cellular uptake of biomolecules and applications in cultured cells and animal models .Chemical Reactions Analysis

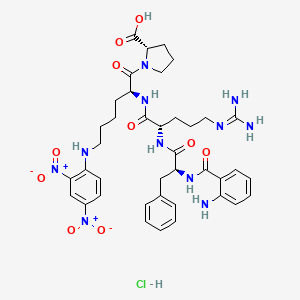

Cysteine protecting groups have been used extensively in the synthesis of peptides, facilitating the synthesis of complex disulfide-rich peptides . A side reaction was observed during solid-phase peptide synthesis (SPPS), which was suggested to be due to N-allyl peptides forming via nucleophilic attack of the neighboring α-amino function at the allyl group .Wissenschaftliche Forschungsanwendungen

Transmembrane Transport of Macromolecules

Pep-1-cysteamide Trifluoroacetate, also known as Pep-1, has been found to significantly enhance the transmembrane transport of macromolecules . This is particularly useful in the administration of macromolecule compositions in medicine and cosmetics, which often exhibit low bioavailability due to the limitation of transmembrane transport .

Enhancement of Human Epidermal Growth Factor (hEGF) Transmembrane Ability

Pep-1 has been fused with hEGF to enhance its transmembrane ability . The fusion does not interfere with the growth-stimulating and migration-promoting functions of hEGF on fibroblasts . This research provides a novel strategy for the transmembrane transport of protein-derived cosmetics or drugs .

Delivery of Therapeutic Peptides and Proteins

Pep-1 technology has been applied to the delivery of therapeutic peptides and proteins with high efficiency into a large number of mammalian cell lines, including non-transformed, cancer, neuronal, and primary cell lines .

Formation of Stable Nanoparticles with Proteins and Nucleic Acids

Pep-1 forms stable nanoparticles with proteins and nucleic acids . These nanoparticles enter cells independently of the endosomal pathway and efficiently deliver cargoes in a fully biologically active form into a variety of cell lines, as well as in animal models .

Improvement of Cellular Uptake of Therapeutic Compounds

Pep-1 represents a new and innovative concept to bypass the problem of bioavailability of drugs . It constitutes a very promising tool and has been successfully applied for in vivo .

Application in Basic Research

Pep-1 technology has been applied to basic research, providing a novel strategy for the transmembrane transport of protein-derived cosmetics or drugs .

Wirkmechanismus

Target of Action

Pep-1-cysteamide Trifluoroacetate is a chimeric cell-penetrating peptide (CPP) with a primary amphipathicity . It has the ability to translocate across biological membranes and introduce active proteins inside cells . .

Mode of Action

As a cell-penetrating peptide, it likely interacts with its targets by translocating across biological membranes and introducing active proteins inside cells .

Biochemical Pathways

Given its ability to introduce active proteins inside cells , it may influence a variety of biochemical pathways depending on the nature of these proteins.

Result of Action

Given its ability to introduce active proteins inside cells , it may have a variety of effects depending on the nature of these proteins.

Action Environment

One study suggests that environmental factors such as the presence of exofacial thiols on the cell surface can enhance the cellular uptake of cell-penetrating peptides .

Safety and Hazards

Zukünftige Richtungen

Pep-1-cysteamide Trifluoroacetate has shown promising potential for various research applications. It has been successfully applied for in vivo and could be utilized as a method of protein therapeutics targeting various mammalian cell types . This research provides a novel strategy for the transmembrane transport of protein-derived cosmetics or drugs .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H202N36O33S.C2HF3O2/c1-74(2)115(135(205)149-60-62-210)172-125(195)98(43-21-26-58-145)159-123(193)99(44-27-59-150-140(147)148)160-121(191)96(41-19-24-56-143)157-120(190)95(40-18-23-55-142)158-122(192)97(42-20-25-57-144)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-152-90-35-13-8-30-85(80)90)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-155-93-38-16-11-33-88(83)93)168-130(200)107(66-82-71-154-92-37-15-10-32-87(82)92)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-151-89-34-12-7-29-84(79)89)167-129(199)106(65-81-70-153-91-36-14-9-31-86(81)91)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)161-119(189)94(156-78(6)181)39-17-22-54-141;3-2(4,5)1(6)7/h7-16,29-38,68-72,74-77,94-110,115-118,151-155,177-180,210H,17-28,39-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,205)(H,156,181)(H,157,190)(H,158,192)(H,159,193)(H,160,191)(H,161,189)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,150);(H,6,7)/t75-,76-,77-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRGDDCKXSRMGD-RSNQDEOKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H203F3N36O35S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3063.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pep-1-cysteamide Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.